Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Methyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a complex organic compound belonging to the azabicycloalkane family This compound features a bicyclic structure with nitrogen and oxygen atoms incorporated into the ring system, making it an intriguing subject for organic chemists
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of triethylamine as a base in methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Can occur at various positions on the bicyclic ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme substrate and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a catalyst, facilitating the transfer of oxygen atoms to alcohols to form carbonyl compounds . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: Found in pomegranate trees and used as an enzyme substrate.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties.
Uniqueness
Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-12-6-8-4-3-5-11(7-12,9(8)13)10(14)15-2/h8H,3-7H2,1-2H3 |
InChI Key |
ALSCJLJVBPWFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C1)(C2=O)C(=O)OC |
Origin of Product |
United States |
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